2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromine and trifluoromethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-trifluoromethoxyphenol.
Formation of the Dioxolane Ring: The phenol is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine-substituted dioxolane derivative.
Scientific Research Applications
2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials.
Chemical Biology: It can be used as a probe to study biological processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(5-Chloro-2-trifluoromethoxyphenyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-6-1-2-8(17-10(12,13)14)7(5-6)9-15-3-4-16-9/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJRTFXUVLSIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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